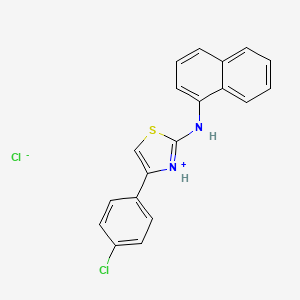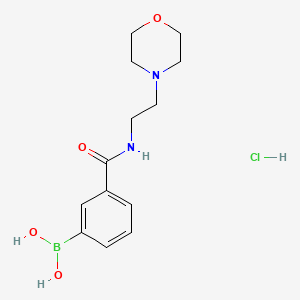
(3-((2-Morpholinoethyl)carbamoyl)phenyl)boronic acid hydrochloride
Descripción general
Descripción
“(3-((2-Morpholinoethyl)carbamoyl)phenyl)boronic acid hydrochloride” is a compound with the molecular formula C13H20BClN2O4 . It has an average mass of 314.573 Da and a mono-isotopic mass of 314.120453 Da .
Synthesis Analysis
Boronic acids, including “(3-((2-Morpholinoethyl)carbamoyl)phenyl)boronic acid hydrochloride”, can be synthesized through various methods. One common method is the Suzuki-Miyaura cross-coupling reaction . This reaction involves the use of a transition metal catalyst to form carbon-carbon bonds under mild and functional group tolerant conditions . Another method involves the use of organoboron compounds as building blocks and synthetic intermediates .Molecular Structure Analysis
The molecular structure of “(3-((2-Morpholinoethyl)carbamoyl)phenyl)boronic acid hydrochloride” is complex, with several functional groups. These include a morpholinoethyl group, a carbamoyl group, a phenyl group, a boronic acid group, and a hydrochloride group .Chemical Reactions Analysis
Boronic acids, including “(3-((2-Morpholinoethyl)carbamoyl)phenyl)boronic acid hydrochloride”, are known to participate in various chemical reactions. One of the most notable is the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds . Boronic acids can also react with diols to form boronate esters .Aplicaciones Científicas De Investigación
Optical Modulation and Sensor Development
Phenyl boronic acids, including derivatives similar to the compound , have been studied for their applications in optical modulation. They can function as binding ligands for saccharide recognition and anchor hydrophilic polymers to the surface of hydrophobic materials like graphene or carbon nanotubes. For instance, a series of phenyl boronic acids conjugated to polyethylene glycol was used for the aqueous dispersion of single-walled carbon nanotubes, showcasing the ability to modulate near-infrared fluorescence in response to saccharide binding, demonstrating a clear link between molecular structure and optical properties of carbon nanotubes (Mu et al., 2012).
Moreover, a novel pH-responsive fluorescence probe based on 4-(morpholinomethyl) phenyl) boronic acid was synthesized for the sensitive detection of trace-level organophosphorus pesticides in fruit juices, exhibiting significant sensitivity to pH changes and satisfactory recoveries, indicating its potential as a robust fluorescence assay for pesticide detection (Zhao et al., 2021).
Advanced Material Development
Boronic acid derivatives have been utilized in the development of advanced materials. A multifunctional boronic acid-based cross-linker, bis(phenylboronic acid carbamoyl) cystamine, was developed to cross-link hydrophilic polymers forming multifunctional, multiresponsive hydrogels. These hydrogels exhibit pH, glucose, and redox triresponsive features along with autonomic self-healing properties under ambient conditions, showcasing the versatility of boronic acid derivatives in fabricating smart hydrogels (Guo et al., 2017).
Bioconjugation and Boron Hot Spots
Boronic acids are highlighted for their potential in bioconjugation due to their ability to establish reversible covalent bonds with various nucleophiles. A study introduced a "Boron Hot Spot" based on the 3-hydroxyquinolin-2(1H)-one scaffold, which, when installed on a peptide chain, enables the site-selective formation of iminoboronates with enhanced stability and control over site-selectivity, leading to improved stability of bioconjugates under physiological conditions (Russo et al., 2020).
Direcciones Futuras
The future directions for the study and application of boronic acids, including “(3-((2-Morpholinoethyl)carbamoyl)phenyl)boronic acid hydrochloride”, are promising. There is growing interest in these compounds due to their potential applications in various fields, including pharmaceuticals, biotechnology, and materials science . The introduction of a boronic acid group to bioactive molecules has been shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities .
Propiedades
IUPAC Name |
[3-(2-morpholin-4-ylethylcarbamoyl)phenyl]boronic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BN2O4.ClH/c17-13(11-2-1-3-12(10-11)14(18)19)15-4-5-16-6-8-20-9-7-16;/h1-3,10,18-19H,4-9H2,(H,15,17);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBUJRGQOXYFCFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)NCCN2CCOCC2)(O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40657198 | |
| Record name | (3-{[2-(Morpholin-4-yl)ethyl]carbamoyl}phenyl)boronic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40657198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((2-Morpholinoethyl)carbamoyl)phenyl)boronic acid hydrochloride | |
CAS RN |
957060-89-8 | |
| Record name | Boronic acid, B-[3-[[[2-(4-morpholinyl)ethyl]amino]carbonyl]phenyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=957060-89-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-{[2-(Morpholin-4-yl)ethyl]carbamoyl}phenyl)boronic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40657198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[(2-Morpholin-4-ylethyl)carbamoyl]benzeneboronic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



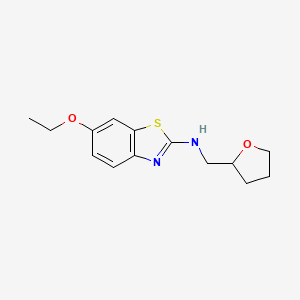

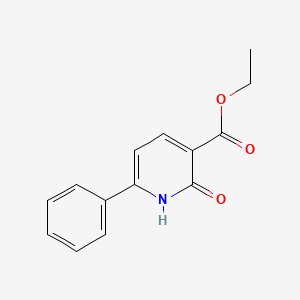
![1-[(6-Chloropyridin-3-yl)methyl]piperidine-3-carboxylic acid](/img/structure/B1418333.png)
![4-Tosyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B1418334.png)
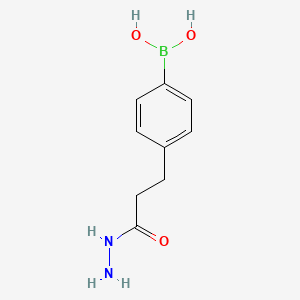
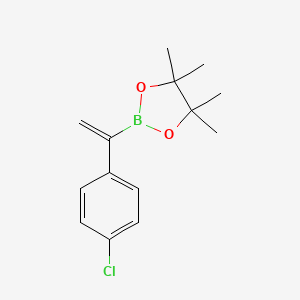
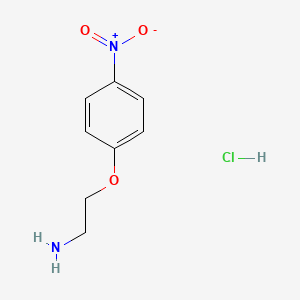
![4,4,5,5-Tetramethyl-2-[4-(thien-2-ylmethyl)phenyl]-1,3,2-dioxaborolane](/img/structure/B1418341.png)
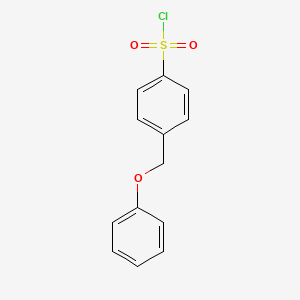
![Methyl 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1418347.png)
